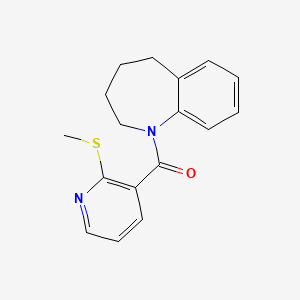

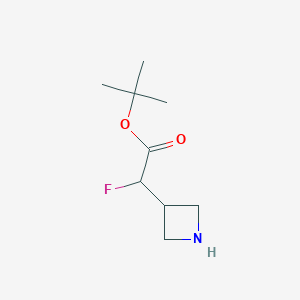

![molecular formula C28H19ClF3N5O4 B2510938 2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 321392-12-5](/img/structure/B2510938.png)

2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione" is a complex molecule that appears to be related to the family of pyrrolopyrrole diones (DPPs). These compounds are known for their applications in the field of photoluminescent materials and as intermediates in the synthesis of various polymers and pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrrolopyrrole diones can be achieved through condensation reactions. For instance, 3,5-disubstituted- and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles can be synthesized from the condensation of 2-(aminomethyl)pyridine and 1,3-diones, proceeding through the intermediacy of a (2-pyridyl)methylimine . Additionally, conjugated polymers containing DPP units can be synthesized using palladium-catalyzed aryl-aryl coupling reactions, such as the Suzuki coupling .

Molecular Structure Analysis

The molecular structure of DPP derivatives is characterized by a conjugated system that contributes to their photoluminescent properties. The presence of substituents on the pyrrole rings, such as phenyl groups or other aryl substituents, can significantly influence the optical and electronic properties of these compounds .

Chemical Reactions Analysis

DPP derivatives are reactive intermediates that can be further functionalized to create a variety of polymers. The Suzuki coupling reaction is a common method used to create polymers with DPP units, which can lead to materials with high molecular weights and desirable properties such as strong photoluminescence and good solubility in organic solvents .

Physical and Chemical Properties Analysis

Polymers containing DPP units exhibit strong photoluminescence, which is a key property for their application in electronic devices. They are also known for their good solubility in common organic solvents, which is essential for processing into thin films. The molecular weights of these polymers can vary significantly, affecting their physical properties and potential applications .

Applications De Recherche Scientifique

Heterocyclization and Synthesis of Spiro Compounds

Research has explored the synthesis of complex spiro compounds through the heterocyclization of pyrrolediones with various chemicals. For instance, ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates reacted with indan-1,3-dione and certain amines to produce a range of spiro compounds, demonstrating the versatility of pyrrolediones in organic synthesis (Sal’nikova, Dmitriev, & Maslivets, 2019).

Photophysical Properties of Diketopyrrolopyrrole Derivatives

In the field of optoelectronics, diketopyrrolopyrrole derivatives, which are structurally related to the compound , have been synthesized and studied for their photophysical properties. These derivatives exhibit varying absorption and emission bands, indicating potential for use in organic optoelectronic materials and biological systems (Zhang et al., 2014).

Synthesis of Fluorinated Quinoxaline Derivatives

The synthesis of fluorinated quinoxaline derivatives, related to the compound in focus, highlights the potential for creating novel compounds with specific properties. The reaction of certain starting materials resulted in derivatives that may have potential applications in various fields, including medicinal chemistry (Kotovskaya, Perova, Charushin, & Chupakhin, 1999).

Application in Synthesizing Naphthyridine Derivatives

The compound's structural similarity to pyrrolo[3,4-c]pyridine-1,3-diones has been leveraged in synthesizing naphthyridine derivatives, which have been screened for pharmacological properties, including anticancer activity (Wagner et al., 2009).

Use in Creating Polyfunctionally Heterocyclic Derivatives

The compound's framework has been employed in the facile synthesis of polyfunctionally heterocyclic derivatives incorporating 2-imino-2H-chromene moieties. These derivatives have potential applications in various chemical and pharmaceutical fields (Azab & Rady, 2012).

Propriétés

IUPAC Name |

5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-(1-hydroxy-3-oxoinden-2-yl)-1-pyridin-2-yl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19ClF3N5O4/c29-16-11-13(28(30,31)32)12-35-25(16)34-9-10-37-26(40)18-19(27(37)41)22(36-21(18)17-7-3-4-8-33-17)20-23(38)14-5-1-2-6-15(14)24(20)39/h1-8,11-12,18-19,21,38H,9-10H2,(H,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWMFCLRRHURSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C3=NC(C4C3C(=O)N(C4=O)CCNC5=C(C=C(C=N5)C(F)(F)F)Cl)C6=CC=CC=N6)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19ClF3N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

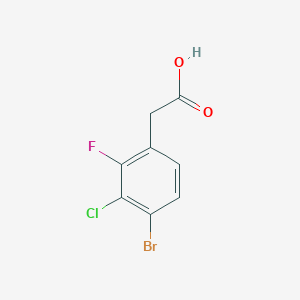

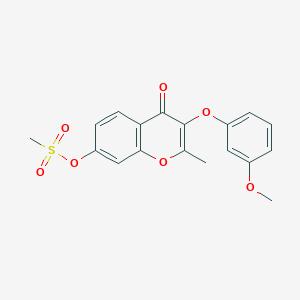

![methyl 3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylthiophene-2-carboxylate](/img/structure/B2510856.png)

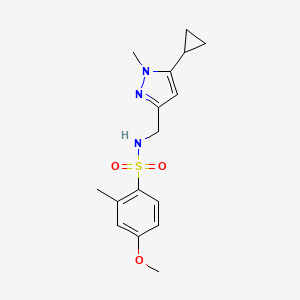

![4-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2510857.png)

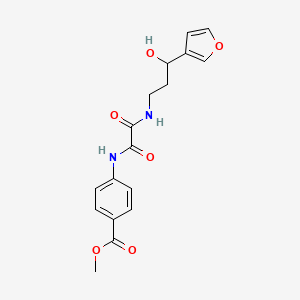

![N-propyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2510859.png)

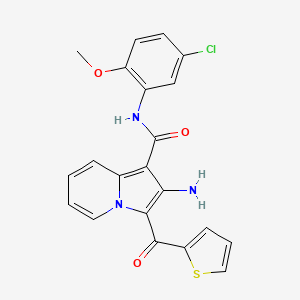

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2510867.png)

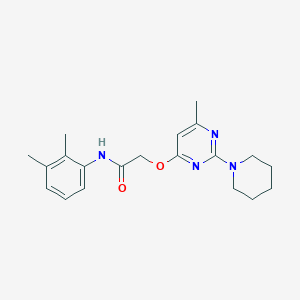

![1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2510872.png)

![Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2510877.png)